molecular formula C15H11NO2S B1277898 2-(Benzylthio)isoindoline-1,3-dione CAS No. 14204-26-3

2-(Benzylthio)isoindoline-1,3-dione

Cat. No. B1277898
CAS RN: 14204-26-3
M. Wt: 269.3 g/mol
InChI Key: XOAUPDRAKPXFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones, which are characterized by a heterocyclic structure containing an isoindoline unit. This particular derivative contains a benzylthio substituent, which may influence its chemical reactivity and physical properties. Although the provided papers do not directly discuss 2-(Benzylthio)isoindoline-1,3-dione, they do provide insights into the synthesis, structure, and properties of related compounds, which can be extrapolated to understand the target molecule.

Synthesis Analysis

The synthesis of related isoindoline-1,3-diones involves multi-step reactions starting from various precursors. For instance, the synthesis of benzo[f]isoindole-4,9-diones involves the reaction of bromomethylated naphthalene derivatives with primary amines, followed by CAN-mediated oxidation . Another synthesis route for benzo[1,4]thiazino isoindolinones starts with a one-step reaction of substituted 2-aminobenzenethiols with bromo-substituted indene diones . These methods highlight the importance of nucleophilic substitution and cyclization reactions in constructing the isoindoline core. By analogy, the synthesis of 2-(Benzylthio)isoindoline-1,3-dione could involve similar strategies, starting with appropriate benzylthiol and isoindoline-1,3-dione precursors.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is often confirmed using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds. For 2-(Benzylthio)isoindoline-1,3-dione, one would expect characteristic signals corresponding to the isoindoline ring system, as well as additional peaks or bands associated with the benzylthio substituent.

Chemical Reactions Analysis

Isoindoline-1,3-diones can participate in various chemical reactions due to their reactive carbonyl groups and the potential for nucleophilic attack at the ring nitrogen. The papers describe reactions such as condensation with hydrazine hydrate to form triazolyl derivatives and reactions with amino resins as scavenger reagents . These reactions demonstrate the versatility of isoindoline-1,3-diones in forming new bonds and creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-diones are influenced by their molecular structure. For example, the presence of electron-withdrawing groups can affect their solubility, melting points, and reactivity. The use of microwave technology has been shown to enhance the synthesis of related compounds, leading to high yields and potentially altering physical properties such as solubility . The bacteriostatic activity of some derivatives indicates potential biological properties that could be explored for pharmaceutical applications .

Scientific Research Applications

Microwave Catalytic Synthesis

2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione has been synthesized using both traditional and microwave technology, with microwave technology proving to be more efficient in terms of power and reaction time, yielding high product percentages (Li Jin-jin, 2009).

Green Catalytic Systems

Research has focused on developing greener catalytic systems for the synthesis of Isoindoline-1,3-dione derivatives, which have applications in material science and medicine. Water Extract of Onion Peel Ash (WEOPA) has been used as an effective and environmentally friendly catalyst (M. Journal et al., 2019).

Alzheimer’s Disease Research

Isoindoline-1,3-dione derivatives have been studied for their potential as multi-target-directed ligands in Alzheimer’s disease treatment. Modifications of acetylcholinesterase inhibitors led to the discovery of a compound capable of inhibiting key targets in Alzheimer's treatment (Dawid Panek et al., 2018).

Crystal Structure Analysis

The crystal structures of various Isoindoline-1,3-dione derivatives have been extensively studied to understand their pharmacological significance. Hirshfeld surface analysis and computational calculations are integral to this research (H. Ghabbour et al., 2022).

Antimicrobial Activity

Some Isoindoline-1,3-dione derivatives show significant antimicrobial activity, making them potential candidates for drug development. Their effectiveness against various bacterial strains has been evaluated (A. Sabastiyan et al., 2012).

Corrosion Resistance

Isoindoline-1,3-dione based compounds have been used to enhance corrosion resistance in materials. These compounds offer high-performance corrosion resistance, which is critical in many industrial applications (K. Aly et al., 2020).

Herbicide Development

Isoindoline-1,3-dione hybrids have shown potential as herbicides for weed control. The pyrazole-isoindoline-1,3-dione hybrid, in particular, has displayed promising inhibitory activity against key enzymes in plants (Bo He et al., 2019).

Future Directions

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . The development of a green synthesis technique for isoindolines/dioxoisoindolines is also a promising future direction .

properties

IUPAC Name

2-benzylsulfanylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAUPDRAKPXFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399488
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)isoindoline-1,3-dione

CAS RN

14204-26-3
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.